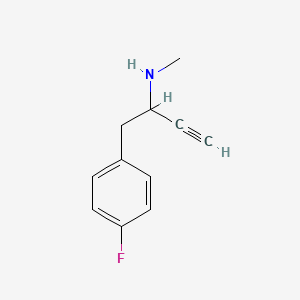

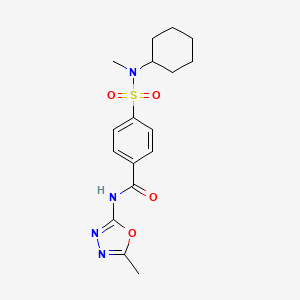

![molecular formula C12H6BrFN2OS2 B3000278 5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 905673-51-0](/img/structure/B3000278.png)

5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide" is a synthetic molecule that appears to be related to a class of compounds that have been studied for various biological activities, including anti-malarial, antiarrhythmic, serotonin antagonist, antianxiety, antimicrobial, and as inhibitors of certain enzymes like urokinase. The compound itself is not directly mentioned in the provided papers, but the structural motifs and functional groups such as bromo, fluoro, thiophene, and carboxamide are recurrent in the literature, suggesting that it may have similar properties or applications as those described in the papers.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of substituted thiophene derivatives from 2-amino-tetrahydrobenzo[b]thiophene-3-carboxamide involves initial reactions with different organic reagents, followed by confirmatory characterization using IR, NMR, and mass spectrometry . Similarly, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides includes a condensation reaction, hydrolysis, and further reactions with phosphoro dichloridates . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using X-ray crystallography, as seen with the crystal structure determination of N-p-tolyl-2-acetylamino-tetrahydrobenzo[b]thiophene-3-carboxamide . The crystal structure of related compounds can reveal important stabilizing interactions such as hydrogen bonding, halogen contacts, and pi-pi stacking, which are crucial for understanding the compound's behavior in solid-state and its potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives can be inferred from their interactions with various reagents during synthesis and their binding with biological targets. For example, the anti-malarial lead candidate mentioned in one study shows potential for binding to Plasmodium falciparum dihydrofolate reductase, with halogenated fragments playing a significant role in protein-ligand complex formation . This suggests that the bromo and fluoro substituents in the compound of interest may also confer important reactivity and binding characteristics.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be diverse, depending on their specific substituents and structural features. The presence of halogens, for instance, can influence the compound's lipophilicity, which is important for its potential as a drug candidate. The antimicrobial activity of some novel triazol derivatives containing a thiophene ring indicates that the compound might also possess similar properties . Additionally, the crystal structure and intermolecular interactions can affect the compound's melting point, solubility, and stability.

Scientific Research Applications

Antimalarial Applications

5-Bromo-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide derivatives have been identified as potent inhibitors of Plasmodium asexual blood stages, both in vitro and in vivo. These compounds specifically impair the development of the trophozoite stage of the intraerythrocytic cycle of Plasmodium falciparum. Notably, a derivative, 3-bromo-N-(4-fluorobenzyl)benzo[b]thiophene-2-carboxamide, has shown efficacy in enhancing the longevity of P. berghei-infected mice, thereby suggesting potential for antimalarial drug development (Banerjee et al., 2011).

Antimicrobial and Antifungal Applications

A variety of benzothiophene carboxamide derivatives, including those structurally related to this compound, have been synthesized and evaluated for antimicrobial and antifungal activities. Research has shown that these compounds exhibit significant activity against various microbial and fungal strains. This suggests their potential utility in developing new antimicrobial agents (Narayana et al., 2004).

Pharmaceutical Chemistry and Synthesis

In the field of pharmaceutical chemistry, the synthesis and characterization of benzothiophene carboxamide derivatives, including those related to this compound, are of significant interest. These compounds have been synthesized through various chemical reactions, and their structural and chemical properties have been extensively studied. This research aids in understanding the chemical nature of these compounds and their potential applications in medicinal chemistry (Desai et al., 2013).

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been reported to exhibit anti-tubercular properties .

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, including diazo-coupling, knoevenagel condensation, biginelli reaction, and molecular hybridization techniques .

Biochemical Pathways

Benzothiazole derivatives are known to inhibit the growth ofM. tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival of these bacteria .

Result of Action

Benzothiazole derivatives have been reported to exhibit potent inhibitory activity againstM. tuberculosis .

properties

IUPAC Name |

5-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrFN2OS2/c13-9-5-4-8(18-9)11(17)16-12-15-10-6(14)2-1-3-7(10)19-12/h1-5H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGBUIJDFLQXPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrFN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

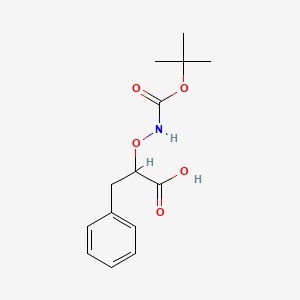

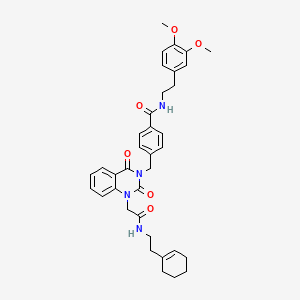

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)

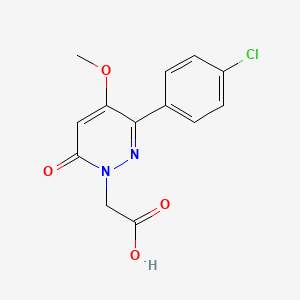

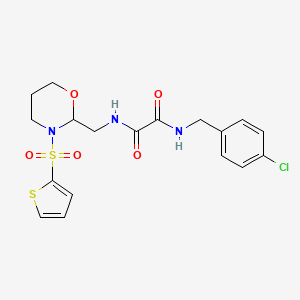

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B3000202.png)

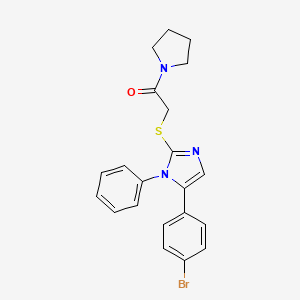

![(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone](/img/structure/B3000206.png)

![3-(3-(benzyloxy)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B3000212.png)

![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3000217.png)